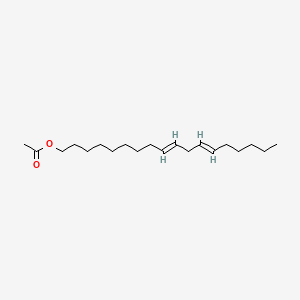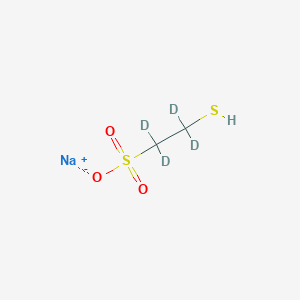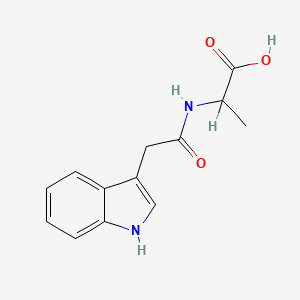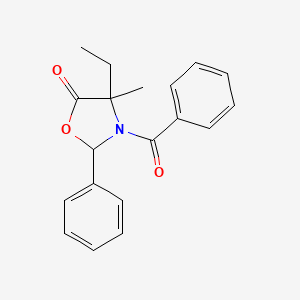![molecular formula C21H28O3 B12322167 10',13'-dimethylspiro[1,3-dioxolane-2,3'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-17'-one](/img/no-structure.png)
10',13'-dimethylspiro[1,3-dioxolane-2,3'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-17'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10’,13’-dimethylspiro[1,3-dioxolane-2,3’-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-17’-one is a complex organic compound with a unique spiro structure This compound is characterized by its intricate molecular framework, which includes a dioxolane ring fused to a cyclopenta[a]phenanthrene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10’,13’-dimethylspiro[1,3-dioxolane-2,3’-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-17’-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Cyclopenta[a]phenanthrene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the cyclopenta[a]phenanthrene skeleton.
Introduction of the Dioxolane Ring: The dioxolane ring is introduced through a reaction between a diol and an aldehyde or ketone in the presence of an acid catalyst.
Spiro Linkage Formation: The final step involves the formation of the spiro linkage, which can be achieved through a variety of methods, including intramolecular cyclization or spiroannulation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
10’,13’-dimethylspiro[1,3-dioxolane-2,3’-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-17’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
10’,13’-dimethylspiro[1,3-dioxolane-2,3’-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-17’-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying spiro compounds.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (9S,14S)-10,13-Dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5’-oxolane]-2’,3-dione
- (10R,13S)-10,13-Dimethyl-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolane]-17-carbaldehyde
Uniqueness
10’,13’-dimethylspiro[1,3-dioxolane-2,3’-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-17’-one is unique due to its specific spiro linkage and the presence of multiple chiral centers
Eigenschaften
Molekularformel |
C21H28O3 |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
10',13'-dimethylspiro[1,3-dioxolane-2,3'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-17'-one |
InChI |
InChI=1S/C21H28O3/c1-19-9-10-21(23-11-12-24-21)13-14(19)3-4-15-16-5-6-18(22)20(16,2)8-7-17(15)19/h9-10,13,15-17H,3-8,11-12H2,1-2H3 |
InChI-Schlüssel |
UTPAAARZGVNSFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC5(C=CC34C)OCCO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[14-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one](/img/structure/B12322090.png)








